molecular formula C4H10N2O2S B1337621 1,2,7-Thiadiazepane 1,1-dioxide CAS No. 63010-19-5

1,2,7-Thiadiazepane 1,1-dioxide

Cat. No. B1337621
CAS RN: 63010-19-5
M. Wt: 150.2 g/mol
InChI Key: MYWRJJUXVSAKTB-UHFFFAOYSA-N
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Description

1,2,7-Thiadiazepane 1,1-dioxide (1,2,7-TDO) is a type of heterocyclic compound consisting of a six-membered ring with two nitrogens, one sulfur, one oxygen and two carbons. It is an organic compound with the molecular formula C4H6N2O2S. 1,2,7-TDO is a colourless, crystalline solid with a faint odor and is soluble in water. It is an important intermediate in the synthesis of several pharmaceuticals, pesticides and industrial chemicals.

Scientific Research Applications

Computational Chemistry Insights

A comprehensive DFT study by Haghdadi et al. (2016) examined the molecular structures and relative stabilities of 1,2,7-thiadiazepane 1,1-dioxide and its oxidized forms. Their findings shed light on the lower stabilities of equatorial conformers and sulfones compared to sulfoxides, providing essential data for computational chemistry and molecular design Haghdadi, Amiry, & Price, 2016.

Synthetic Chemistry Advances

Fülöpová et al. (2015) reported an efficient synthesis route to 4H-benzo[b][1,4]thiazine 1,1-dioxides through ring contraction of 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides. This process highlights the compound's versatility in accessing pharmacologically relevant derivatives Fülöpová, Krchňáková, Schütznerová, Zajicek, & Krchňák, 2015.

Continuous-Flow Organic Synthesis

Ullah et al. (2012) utilized a microwave-assisted, continuous-flow organic synthesis (MACOS) protocol for the synthesis of a 1,2,5-thiadiazepane 1,1-dioxide library. This innovative approach demonstrates the compound's potential in high-throughput chemical synthesis and library production Ullah, Zang, Javed, Zhou, Knudtson, Bi, Hanson, & Organ, 2012.

Automated Parallel Synthesis

Zang et al. (2012) achieved the automated synthesis of a library of triazolated 1,2,5-thiadiazepane 1,1-dioxides, demonstrating the compound's applicability in automated synthetic strategies and its potential for generating diverse chemical libraries Zang, Javed, Hill, Ullah, Bi, Porubsky, Neuenswander, Lushington, Santini, Organ, & Hanson, 2012.

Synthesis and Functionalization

Johnson et al. (2003) developed methods for synthesizing N-substituted 1,2,5-thiadiazolidine and 1,2,6-thiadiazinane 1,1-dioxides, expanding the compound's utility in chemical synthesis and functionalization Johnson, Jewell, & Romero Donna Lee, 2003.

properties

IUPAC Name

1,2,7-thiadiazepane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2S/c7-9(8)5-3-1-2-4-6-9/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWRJJUXVSAKTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNS(=O)(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70491284
Record name 1lambda~6~,2,7-Thiadiazepane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70491284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,7-Thiadiazepane 1,1-dioxide

CAS RN

63010-19-5
Record name 1lambda~6~,2,7-Thiadiazepane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70491284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
5
Citations
M Haghdadi, R Amiry, LS Price - Russian Chemical Bulletin, 2016 - Springer
The structures and energies of 1,2,7-thiadiazepane 1,1-dioxide and the axial and equatorial conformers of 1,2,7-thiadiazepane 1-oxide were calculated using the hybrid density …
J Hultén, NM Bonham, U Nillroth… - Journal of Medicinal …, 1997 - ACS Publications
Ten C 2 -symmetric cyclic urea and sulfamide derivatives have been synthesized from l-mannonic γ-lactone and d-mannitol. The results of experimental measurement of their inhibitory …
Number of citations: 189 0-pubs-acs-org.brum.beds.ac.uk
T Abbaz, A Bendjeddou, A Gouasmia… - Letters in Organic …, 2014 - ingentaconnect.com
We herein describe the synthesis and antibacterial activity of cyclic sulfamide linked to tetrathiafulvalene (TTF). This approach exploits the inherent chemistry of biomolecules and π-…
JH Jun, JM Dougherty, M del Sol Jiménez, PR Hanson - Tetrahedron, 2003 - Elsevier
The synthesis of 7-membered cyclic sulfamides utilizing the RCM reaction is described herein. Two major synthetic strategies that expand the scope and utility of our previously reported …
A Ax, AA Joshi, KM Orrling, L Vrang, B Samuelsson… - Tetrahedron, 2010 - Elsevier
A set of 11 non-symmetric cyclic sulfamide HIV-1 protease inhibitors were synthesized and evaluated. The use of a key microwave-assisted silver(I) oxide mediated selective mono N-…

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